Afloqualon

Übersicht

Beschreibung

Afloqualon ist eine Verbindung, die zur Familie der Chinazolinone gehört. Es ist ein GABAerges Medikament, das heißt, es interagiert mit den Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn. This compound wurde in den 1970er Jahren von einem Team bei Tanabe Seiyaku entwickelt und ist ein Analogon von Methaqualon. Es ist in erster Linie für seine sedativen und muskelentspannenden Wirkungen bekannt, die aus seiner agonistischen Aktivität am β-Subtyp des GABA A-Rezeptors resultieren .

Wissenschaftliche Forschungsanwendungen

Afloqualon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Studien zu GABAergen Medikamenten und deren Interaktion mit Rezeptoren verwendet.

Biologie: Die Forschung an this compound hilft, die Mechanismen der Muskelentspannung und die Rolle der GABA-Rezeptoren zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist am β-Subtyp des GABA A-Rezeptors wirkt. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und muskelentspannenden Wirkungen führt. Zu den beteiligten molekularen Zielstrukturen gehören die GABA A-Rezeptoren, die eine entscheidende Rolle bei der Regulation der neuronalen Erregbarkeit spielen .

Wirkmechanismus

Target of Action

Afloqualone, a quinazolinone family GABAergic drug, primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Afloqualone acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, afloqualone’s agonist activity at the GABAa receptor results in sedative and muscle-relaxant effects .

Pharmacokinetics

A population pharmacokinetic model of afloqualone has been developed to predict steady-state exposure levels . This model, based on a two-compartment model with first-order absorption and elimination, was used to explain the pharmacokinetics of afloqualone .

Result of Action

The primary molecular and cellular effects of afloqualone’s action are its sedative and muscle-relaxant effects . These effects result from its agonist activity at the β subtype of the GABAa receptor . It also causes photosensitization as a side effect, which can lead to skin problems such as dermatitis .

Biochemische Analyse

Biochemical Properties

Afloqualone exerts its effects through its agonist activity at the β subtype of the GABAa receptor This interaction with the GABAa receptor is key to its role in biochemical reactions

Cellular Effects

Afloqualone’s primary cellular effect is its sedative and muscle-relaxant properties, which result from its agonist activity at the β subtype of the GABAa receptor . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Afloqualone’s molecular mechanism of action is primarily through its agonist activity at the β subtype of the GABAa receptor . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

A population pharmacokinetic model of Afloqualone has been developed to predict steady-state exposure levels . This model could potentially provide insights into the drug’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Afloqualone is metabolized extensively in the body. One of the major metabolic pathways involves acetylation at the 6-amino group followed by hydroxylation of the methyl carbons of the acetyl and 2’-methyl groups . Another significant metabolic pathway involves the formation of S-containing metabolites, where the fluorine atom at the 2-position of Afloqualone is replaced by a methylsulfinyl or methylsulfonyl group .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Afloqualon umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Isatinanhydrid.

Nitrierung, Reduktion und Acetylierung: Diese Schritte dienen zur Synthese eines wichtigen Zwischenprodukts, N-(2-Amino-5-Acetylamino-benzoyl)-o-toluidin.

Aminolyse, Cyclisierung, Fluoraustausch und Entschützung: Diese Schritte führen zur Bildung des Endprodukts, this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound konzentriert sich auf Kosteneffizienz und Sicherheit. Das Verfahren vermeidet die Verwendung hochtoxischer Reagenzien wie Fluoroacetylchlorid und verwendet Tetrabutylammoniumbromid als Phasentransferkatalysator, um die Umwandlungsrate der Fluoraustauschreaktion zu verbessern. Dieser Ansatz gewährleistet eine hohe Ausbeute des Endprodukts .

Analyse Chemischer Reaktionen

Afloqualon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind essentiell für die Synthese und Modifikation von this compound.

Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhydroxid und andere Basen, um den pH-Wert anzupassen.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, wobei Zwischenprodukte während des Syntheseprozesses gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Afloqualon ähnelt anderen Verbindungen der Chinazolinon-Familie, wie z. B.:

Methaqualon: Bekannt für seine sedativen Wirkungen, ist Methaqualon ein Analogon von this compound.

Mecloqualon: Ein weiteres Analogon mit ähnlichen muskelentspannenden Eigenschaften.

Mebroqualon: Teilt die GABAerge Aktivität mit this compound.

Cloroqualon: Auch ein GABAerges Medikament mit sedativen Wirkungen.

This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit dem β-Subtyp des GABA A-Rezeptors, der es von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

IUPAC Name |

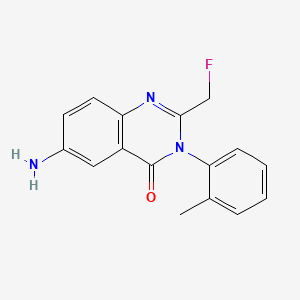

6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOSWXIDETXFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022562 | |

| Record name | Afloqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-74-2 | |

| Record name | Afloqualone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afloqualone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afloqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFLOQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.